molecular formula C15H12ClN3O4S B13167310 1-Benzyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride

1-Benzyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride

Cat. No.: B13167310
M. Wt: 365.8 g/mol
InChI Key: CXJKKYPYJBYEPQ-UHFFFAOYSA-N
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Description

1-benzyl-3-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride is a complex organic compound that belongs to the class of pyridopyrimidines. This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core with various functional groups attached, such as benzyl, methyl, dioxo, and sulfonyl chloride groups. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride typically involves multi-step organic reactions One common synthetic route starts with the condensation of appropriate starting materials to form the pyrido[2,3-d]pyrimidine coreThe dioxo groups are introduced via oxidation reactions, and the final step involves the sulfonylation of the compound using sulfonyl chloride reagents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonamide derivatives, hydroxylated compounds, and various imine and ester derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-benzyl-3-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzyl-3-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. The compound’s lipophilicity allows it to diffuse easily into cells, where it can exert its effects on intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid
  • 6-bromo-2-butyl-1H-benz[de]isoquinoline-1,3(2H)-dione
  • Various pyridopyrimidine derivatives

Uniqueness

1-benzyl-3-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and potential biological activity. This distinguishes it from other similar compounds that may lack this functional group or have different substituents .

Properties

Molecular Formula

C15H12ClN3O4S

Molecular Weight

365.8 g/mol

IUPAC Name

1-benzyl-3-methyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-sulfonyl chloride

InChI

InChI=1S/C15H12ClN3O4S/c1-18-14(20)12-7-11(24(16,22)23)8-17-13(12)19(15(18)21)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3

InChI Key

CXJKKYPYJBYEPQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(N=CC(=C2)S(=O)(=O)Cl)N(C1=O)CC3=CC=CC=C3

Origin of Product

United States

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